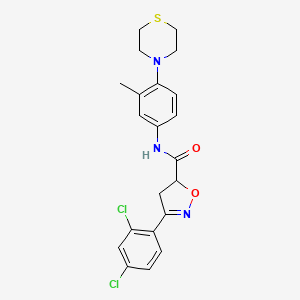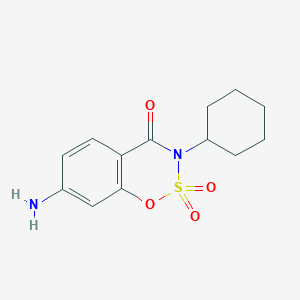![molecular formula C27H26N2O3S B7431173 N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and inhibiting their function can lead to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 has shown promising results in preclinical studies as a potential cancer therapeutic, particularly in tumors with defects in DNA repair pathways.
作用机制
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is a potent inhibitor of PARP, with greater selectivity for PARP1 and PARP2 than other PARP enzymes.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In addition, N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is its selectivity for cancer cells with defects in DNA repair pathways, which may minimize side effects in normal cells. However, one limitation of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is its potential for resistance development, which may limit its efficacy in the long term.
未来方向
For N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide research include investigating its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to understand the mechanisms of resistance to N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide and to develop strategies to overcome this resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide in humans.
合成方法
The synthesis of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide involves several steps, including the reaction of 4-methylnaphthalene with benzylamine to form N-benzyl-4-methylnaphthalen-1-amine. This intermediate is then reacted with 3-phenylpropanoyl chloride to form N-benzyl-2-[(4-methylnaphthalen-1-yl)amino]-3-phenylpropanamide. Finally, this compound is reacted with p-toluenesulfonic acid to form N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide.
科学研究应用
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In these models, N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP enzymes for DNA repair, as compared to normal cells.
属性
IUPAC Name |
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-20-16-17-26(24-15-9-8-14-23(20)24)33(31,32)29-25(18-21-10-4-2-5-11-21)27(30)28-19-22-12-6-3-7-13-22/h2-17,25,29H,18-19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMDZFVFLSMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethylphenyl)-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7431094.png)
![1-[4-[[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7431104.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)

![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

